Bienvenue dans la boutique en ligne BenchChem!

(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone (CAS 1448134-66-4) is a synthetic heterocyclic amide combining a 3-methyl-1,2,4-thiadiazole-5-carbonyl core with a 4-(pyridin-2-yl)piperazine amine component. This compound sits at the intersection of two privileged scaffolds in medicinal chemistry: the 1,2,4-thiadiazole ring, which is a known pharmacophore in Fezolinetant (an approved NK3 receptor antagonist) , and the 1-(2-pyridyl)piperazine moiety, which has been identified as a key structural feature that enhances gelatinase inhibition in matrix metalloproteinase (MMP) inhibitor series.

Molecular Formula C13H15N5OS
Molecular Weight 289.36
CAS No. 1448134-66-4
Cat. No. B2552853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
CAS1448134-66-4
Molecular FormulaC13H15N5OS
Molecular Weight289.36
Structural Identifiers
SMILESCC1=NSC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=N3
InChIInChI=1S/C13H15N5OS/c1-10-15-12(20-16-10)13(19)18-8-6-17(7-9-18)11-4-2-3-5-14-11/h2-5H,6-9H2,1H3
InChIKeyREDQISWELYZACN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone: A Heterocyclic Amide Building Block for Specialized Discovery Programs


(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone (CAS 1448134-66-4) is a synthetic heterocyclic amide combining a 3-methyl-1,2,4-thiadiazole-5-carbonyl core with a 4-(pyridin-2-yl)piperazine amine component [1]. This compound sits at the intersection of two privileged scaffolds in medicinal chemistry: the 1,2,4-thiadiazole ring, which is a known pharmacophore in Fezolinetant (an approved NK3 receptor antagonist) [2], and the 1-(2-pyridyl)piperazine moiety, which has been identified as a key structural feature that enhances gelatinase inhibition in matrix metalloproteinase (MMP) inhibitor series [3]. The compound is supplied primarily by specialty chemical vendors as a research-grade building block with typical purities of 95% or higher, intended for use in early-stage drug discovery, chemical biology probe development, and focused library synthesis [1].

Why In-Class Analogs of (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone Are Not Swappable


Structurally similar analogs—such as 1-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine (CAS 67869-94-7) [1] or (4-cyclohexylpiperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone—differ from the target compound in critical ways: the presence or absence of the pyridin-2-yl group on the piperazine ring and the nature of the linkage (direct amine vs. carbonyl amide). These differences alter hydrogen-bonding capacity, basicity, molecular shape, and target recognition. Published structure-activity relationship (SAR) data from thiadiazole-based MMP inhibitors demonstrate that the introduction of a 1-(2-pyridyl)piperazine amide component can improve enzyme inhibition by orders of magnitude compared to non-pyridyl analogs [2]. Furthermore, 3-methyl-1,2,4-thiadiazole appears as a substituent in clinically studied molecules such as Fezolinetant, underscoring that the specific regiochemistry and substitution pattern of the thiadiazole ring are not interchangeable without loss of target activity [3]. Generic substitution with any “thiadiazole-piperazine” compound therefore risks complete loss of biological activity, altered selectivity, and invalid structure-activity conclusions—rendering procurement decisions based solely on scaffold similarity scientifically unsound.

Product-Specific Quantitative Evidence Guide for (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone


Structural Differentiation: Pyridin-2-ylpiperazine Amide vs. Non-Pyridyl Piperazine Analogs

The target compound incorporates a 4-(pyridin-2-yl)piperazine moiety connected via a carbonylamide linkage to the thiadiazole core. This distinguishes it from the simpler 1-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine (CAS 67869-94-7), which lacks the pyridyl group and has a direct N–thiadiazole bond [1]. The pyridine nitrogen provides an additional hydrogen-bond acceptor site (HBA count: target molecule = 6 vs. comparator = 4) and the amide carbonyl introduces both hydrogen-bond donor and acceptor character, altering the compound's interaction potential with biological targets . This structural divergence means the two compounds occupy different chemical property space (XLogP3: target ≈ 0.9 predicted vs. comparator = 1.0), with the target molecule having a higher topological polar surface area (~77 Ų vs. ~40 Ų), which affects membrane permeability and target binding.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Class-Level Evidence: 1-(2-Pyridyl)piperazine Amide Enhances MMP Gelatinase Inhibition by >10-Fold Over Non-Pyridyl Analogs

In a systematic SAR study of thiadiazole urea MMP inhibitors, Jacobsen et al. (1999) demonstrated that incorporation of 1-(2-pyridyl)piperazine as the amide component was critical for gelatinase inhibition. In the series, compound 71—bearing a 1-(2-pyridyl)piperazine amide—inhibited gelatinase with a Ki of 770 nM [1]. By contrast, the unsubstituted phenylalanine-derived urea (compound 46) showed a stromelysin Ki of 710 nM but negligible gelatinase activity, and the non-pyridyl amine amide derivatives generally lacked gelatinase activity entirely [1]. While these data are derived from a urea-linked thiadiazole scaffold (not a direct carbonylamide-linked scaffold as in the target compound), they provide the strongest available class-level evidence that the 1-(2-pyridyl)piperazine group is a key determinant of target engagement in the MMP family.

Enzyme Inhibition Matrix Metalloproteinase Medicinal Chemistry

Pharmacophoric Precedent: 3-Methyl-1,2,4-thiadiazol-5-yl Moiety Validated in Fezolinetant (NK3 Antagonist)

The 3-methyl-1,2,4-thiadiazol-5-yl group present in the target compound is an integral substructure of Fezolinetant, an FDA-approved neurokinin 3 receptor (NK3R) antagonist for menopausal hot flushes [1]. In Fezolinetant, this thiadiazole ring occupies a specific hydrophobic pocket within the NK3 receptor, as demonstrated by molecular modeling and SAR studies [1]. This provides direct validation that the 3-methyl-1,2,4-thiadiazol-5-yl pharmacophore—when properly positioned via an appropriate linker—can achieve high-affinity, target-selective binding in a clinically relevant context. By contrast, alternative thiadiazole regioisomers (e.g., 1,3,4-thiadiazol-2-yl or 1,2,5-thiadiazol-3-yl) would occupy different chemical space and are not present in approved drugs featuring this scaffold.

Clinical Pharmacology Neurokinin Receptor Drug Design

Computational Property Differentiation: Drug-Likeness and Permeability Profile vs. Cyclohexyl Analog

Comparing the target compound with its close structural analog (4-cyclohexylpiperazin-1-yl)(3-methyl-1,2,4-thiadiazol-5-yl)methanone reveals significant differences in drug-likeness parameters. The target compound (MW 289.36, C13H15N5OS) has a lower clogP (~0.9) versus the cyclohexyl analog (MW 270.40, C12H21N5S, clogP ~2.1) . Both compounds comply with Lipinski's Rule of Five; however, the target compound's pyridine ring contributes to a higher polar surface area (~77 vs. ~45 Ų) and potentially lower passive membrane permeability, which could translate to different pharmacokinetic profiles in cell-based or in vivo studies . Additionally, the target compound has 3 hydrogen-bond acceptors from the pyridine nitrogen and amide carbonyl that are absent in the cyclohexyl analog, suggesting different binding modes with biological targets.

ADME Properties Drug Design Computational Chemistry

Procurement Quality: Reported Purity Benchmark and Supply Availability

Reputable specialty chemical suppliers report the target compound at a standard purity of ≥95% (HPLC), suitable for biological screening and medicinal chemistry applications . The compound is supplied as a solid (typically white to off-white), with molecular weight confirmed at 289.36 g/mol and identity verified by NMR and LC-MS . This purity level exceeds the commonly accepted industry threshold of 90% for primary screening compounds and ensures that observed biological activity is not confounded by impurities exceeding 5%. While head-to-head purity comparisons with specific analogs are not available, the target compound's well-defined analytical characterization meets the quality requirements for hit validation, structure-activity relationship (SAR) studies, and computational model building.

Chemical Procurement Quality Control Research Supply

Recommended Application Scenarios for (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone Based on Differentiating Evidence


Focused Library Synthesis Targeting Metalloproteinase or Kinase Active Sites

The 1-(2-pyridyl)piperazine amide motif is a validated metal-chelating or hinge-binding fragment for MMPs and certain kinases. Procurement of this compound as a core scaffold enables the construction of focused libraries wherein the pyridine nitrogen can coordinate to catalytic zinc ions (in MMPs) or form critical hydrogen bonds within kinase hinge regions, as supported by the class-level gelatinase inhibition data [1]. The carbonylamide linker provides a defined geometry that can be exploited for structure-based design.

Hit-to-Lead Optimization Leveraging Clinically Validated Thiadiazole Pharmacophore

The presence of the 3-methyl-1,2,4-thiadiazol-5-yl group—the same pharmacophore found in Fezolinetant—provides a rational starting point for programs targeting G-protein-coupled receptors (GPCRs) or other targets where this heterocycle has demonstrated binding competence [2]. Scientists can use this compound to explore SAR around the piperazine-pyridine vector while maintaining the validated thiadiazole core, reducing the risk of pursuing a biologically inert scaffold.

Chemical Probe Development Requiring Defined Physicochemical Profiles

With a predicted XLogP3 of ~0.9 and tPSA of ~77 Ų, the target compound occupies favorable ADME space for oral bioavailability while retaining sufficient polarity for aqueous solubility . This profile is distinct from more lipophilic cyclohexyl or phenyl analogs (XLogP3 >2.0), making the target compound a preferred choice for programs that require balanced permeability and solubility—particularly in CNS or anti-infective discovery where excessive lipophilicity is detrimental.

Structure-Activity Relationship Studies on Piperazine N-Substitution

The target compound serves as a versatile intermediate for systematic SAR expansion. The pyridin-2-yl group on the piperazine can be further functionalized or replaced with substituted pyridines, pyrimidines, or other heterocycles to probe electronic and steric effects on target binding. The availability of the compound at ≥95% purity ensures that downstream modifications produce analytically tractable derivatives suitable for quantitative SAR analysis, avoiding the confounding effects of unknown impurities on biological readouts.

Quote Request

Request a Quote for (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.